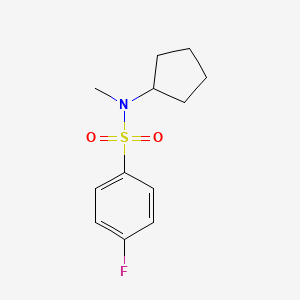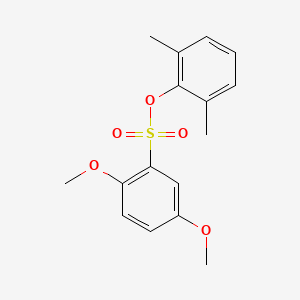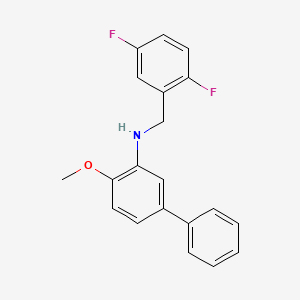![molecular formula C23H23FN4O2 B5127291 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, also known as compound 1, is a small molecule drug candidate that has shown promising results in scientific research applications. The compound has been synthesized using a novel method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
Compound 1 acts as a selective sigma-1 receptor modulator, which means that it binds to the sigma-1 receptor and modulates its activity. The exact mechanism of action of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide 1 is not fully understood, but it is believed to involve the modulation of calcium ion channels and the regulation of intracellular calcium levels. The modulation of calcium ion channels may have potential therapeutic applications for a variety of neurological disorders.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound 1 can modulate the activity of the sigma-1 receptor, which may have potential therapeutic applications for a variety of neurological disorders. In vivo studies have shown that this compound 1 can reduce pain perception and improve learning and memory in animal models.
实验室实验的优点和局限性
Compound 1 has a number of potential advantages and limitations for lab experiments. One advantage is that it has high selectivity and potency for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation is that it has poor solubility in aqueous solutions, which may limit its use in certain types of experiments.
未来方向
There are a number of future directions for the study of N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide 1. One direction is to further investigate its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and neuropathic pain. Another direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its effects on intracellular calcium levels.
合成方法
Compound 1 has been synthesized using a novel method that involves the reaction of 2-methylbenzoic acid with 1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide is then reacted with 2-fluorobenzoyl chloride and piperidine to yield this compound 1. The synthesis method has been optimized to yield high purity this compound 1 with good yields.
科学研究应用
Compound 1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide has been shown to have potent and selective binding affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, learning, and memory. Compound 1 has been shown to modulate the activity of the sigma-1 receptor, which may have potential therapeutic applications for a variety of neurological disorders.
属性
IUPAC Name |
N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-6-2-3-7-18(16)22(29)26-21-10-13-25-28(21)17-11-14-27(15-12-17)23(30)19-8-4-5-9-20(19)24/h2-10,13,17H,11-12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYRIRCTUQVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)

![{4-(2-chlorobenzyl)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5127242.png)

![2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5127287.png)


![5-chloro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5127312.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)